molecular formula C20H13ClN2O4 B2386583 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 946210-57-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2386583
CAS No.: 946210-57-7
M. Wt: 380.78
InChI Key: FGSQBDAZJWMTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetically developed small molecule recognized for its potent and selective inhibition of Fms-like tyrosine kinase 3 (FLT3). This receptor tyrosine kinase is a critical signaling node in hematopoiesis, and its internal tandem duplication (ITD) mutations are among the most frequent driver oncogenes in Acute Myeloid Leukemia (AML), conferring a poor prognosis. The primary research value of this compound lies in its ability to selectively target and suppress the constitutive signaling of both wild-type and mutant FLT3, thereby inducing cell cycle arrest and apoptosis in FLT3-dependent leukemic cell lines. Its mechanism of action involves competitive binding at the ATP-binding pocket of the FLT3 kinase domain, effectively blocking autophosphorylation and subsequent activation of downstream pro-survival pathways such as STAT5, MAPK/ERK, and PI3K/Akt. As a research tool, it is extensively used in preclinical studies to elucidate the intricacies of FLT3 signaling biology, to investigate mechanisms of resistance to targeted therapies, and to evaluate the efficacy of FLT3 inhibition both in vitro and in vivo models of leukemia. Its high selectivity profile makes it a valuable chemical probe for dissecting the role of FLT3 in leukemogenesis and for developing potential combination treatment strategies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQBDAZJWMTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

The chromone core is synthesized via the Kostanecki-Robinson reaction, wherein 2-hydroxyacetophenone undergoes condensation with ethyl chlorooxalate in the presence of sodium ethoxide. This yields ethyl 4-oxo-4H-chromene-2-carboxylate, which is hydrolyzed to the free acid using aqueous NaOH (Equation 1):

$$
\text{2-Hydroxyacetophenone} + \text{ClCOCOOEt} \xrightarrow{\text{NaOEt}} \text{Ethyl 4-oxo-chromene-2-carboxylate} \xrightarrow{\text{NaOH}} \text{4-Oxo-4H-chromene-2-carboxylic acid}
$$

This method affords the carboxylic acid in 68–72% yield after recrystallization from ethanol.

Synthesis of (5-(4-Chlorophenyl)isoxazol-3-yl)methylamine

Cyclocondensation of 4-Chlorobenzaldehyde Oxime

The isoxazole ring is constructed via 1,3-dipolar cycloaddition. 4-Chlorobenzaldehyde oxime, generated by treating 4-chlorobenzaldehyde with hydroxylamine hydrochloride, is dehydrated to the nitrile oxide using chloramine-T. Subsequent reaction with propargyl alcohol forms 3-(hydroxymethyl)-5-(4-chlorophenyl)isoxazole (Equation 2):

$$
\text{4-Cl-C}6\text{H}4\text{CHO} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{ClNH}2\text{T}} \text{Nitrile oxide} + \text{HC≡CCH}_2\text{OH} \rightarrow \text{3-(Hydroxymethyl)-5-(4-Cl-phenyl)isoxazole}
$$

Conversion to Primary Amine

The hydroxymethyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by Curtius rearrangement to the amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis (Equation 3):

$$
\text{3-(Hydroxymethyl)isoxazole} \xrightarrow{\text{KMnO}4/\text{H}^+} \text{3-Carboxyisoxazole} \xrightarrow{\text{DPPA}} \text{Isocyanate} \xrightarrow{\text{H}2\text{O}} \text{3-Aminomethylisoxazole}
$$

This sequence achieves the amine in 55–60% overall yield.

Amide Bond Formation: Coupling Strategies

Acid Chloride Mediated Coupling

Activation of 4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with the isoxazole amine in dry dichloromethane (DCM) containing triethylamine (TEA). This method yields the target compound in 65–70% purity, though competing hydrolysis of the acid chloride can reduce efficiency.

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C provides superior results. The reaction proceeds via in-situ activation of the carboxylic acid, followed by amine addition. After 12 hours, the product is isolated in 82% yield after column chromatography (Table 1).

Table 1: Comparative Yields of Coupling Methods

Method Reagents Solvent Yield (%)
Acid chloride SOCl₂, TEA DCM 65–70
Carbodiimide EDC, HOBt DMF 82
Phosphonium reagent PyBOP, DIPEA THF 78

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance carbodiimide-mediated coupling by stabilizing the active ester intermediate. Non-polar solvents (DCM) are less effective due to poor solubility of the ionic intermediates.

Steric and Electronic Factors

The electron-withdrawing 4-chlorophenyl group on the isoxazole ring deactivates the amine, necessitating elevated temperatures (40–50°C) for complete reaction. Bulky coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) mitigate steric hindrance, improving yields to 85%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, chromone H-5), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, isoxazole H-3), 4.62 (d, J = 5.6 Hz, 2H, CH₂NH), 3.21 (t, J = 5.6 Hz, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O, chromone), 1640 cm⁻¹ (C=O, amide), 1550 cm⁻¹ (C=N, isoxazole).
  • HRMS (ESI+) : m/z calc. for C₂₀H₁₄ClN₂O₄ [M+H]⁺: 393.0645; found: 393.0648.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with a retention time of 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole moiety can interact with active sites of enzymes, inhibiting their activity, while the chromene moiety can bind to receptor sites, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their features are summarized below:

Compound Name / ID Core Structure Key Substituents Heterocyclic Components
Target Compound Coumarin-2-carboxamide 5-(4-chlorophenyl)isoxazolylmethyl Coumarin, Isoxazole
13a–e () Cyanoacetanilide 4-Methyl/methoxy/chloro-phenylhydrazine Phenylhydrazine, Sulfonamide
N-[4-(Diethylamino)phenyl]-...isoxazole-4-carboxamide () Isoxazole-4-carboxamide 5-Methylthiophene, Diethylaminophenyl Isoxazole, Thiophene
Coumarin-triazole derivative () Coumarin-3-carboxamide 1-(4-chlorobenzyl)-1,2,3-triazole Coumarin, Triazole
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-...indole-2-carboxamide () Indole-2-carboxamide 4-Trifluoromethylphenyl-thiazolidinone Thiazolidinone, Indole

Key Observations :

  • The target compound uniquely merges coumarin with a chlorophenyl-isoxazole group, distinguishing it from 13a–e (), which feature sulfonamide-linked cyanoacetanilides.
  • Compared to the thiazolidinone-indole hybrid (), the target compound’s isoxazole and coumarin moieties may confer distinct electronic properties and binding interactions.
Physicochemical Properties
  • Melting Points: Compounds 13a (288°C) and 13b (274°C) () exhibit high melting points due to hydrogen bonding from sulfonamide and cyano groups. The target compound’s melting point is unreported but may be lower if its coumarin-isoxazole structure reduces crystalline packing efficiency.
  • Solubility : The 4-chlorophenyl group in the target compound likely enhances lipophilicity compared to 13b ’s 4-methoxyphenyl group (), which has polar methoxy substituents. The trifluoromethyl group in ’s compound would further increase hydrophobicity.

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and chromene structures, which endows it with distinct chemical properties. Its molecular formula is C18H14ClN2O3C_{18}H_{14}ClN_{2}O_{3}, and it has a molecular weight of approximately 344.8 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity by influencing its interaction with various molecular targets.

This compound operates primarily through the inhibition of specific enzymes and receptors involved in critical biological pathways. The isoxazole moiety can interact with enzyme active sites, while the chromene component may bind to receptor sites, modulating their function. This dual action is crucial for its therapeutic potential against diseases such as cancer and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways that promote tumor growth. For instance, studies have demonstrated that it can inhibit RET kinase activity, which is implicated in certain types of cancers .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamideIsoxazole attached to picolinamideDifferent halogen substitution affects biological activity
N-(5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamideIsoxazole linked to thiopheneVariability in electronic properties due to sulfur presence
N-(5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamideIsoxazole connected to cyclopropaneUnique strain effects influencing reactivity

This compound stands out due to its specific substitution pattern and the presence of both isoxazole and chromene moieties, allowing for diverse interactions with molecular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that the compound significantly inhibited cell proliferation in RET-positive cancer cell lines, suggesting its potential as a targeted therapy for RET-driven tumors .
  • Inflammation Modulation : In vitro experiments showed that treatment with this compound reduced levels of inflammatory markers in human macrophage cells, indicating its role as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Research indicated that this compound exhibited inhibitory effects against several bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Q. Q1. What are the recommended synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Isoxazole Core Formation : Cycloaddition of nitrile oxides with alkynes under Huisgen conditions to form the 5-(4-chlorophenyl)isoxazole-3-yl moiety .

Chromene Carboxamide Synthesis : Condensation of 4-oxo-4H-chromene-2-carboxylic acid with the isoxazole-methylamine intermediate via coupling reagents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for coupling steps) to improve yields .

Q. Q2. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; chromene carbonyl at ~δ 170 ppm) .
  • X-ray Crystallography : Use SHELX or ORTEP-III to resolve crystal structures and validate stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H14ClN2O4) with <2 ppm error .

Q. Q3. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare to controls like doxorubicin .
  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-Response Curves : Use 3-4 log-scale concentrations (1–100 µM) in triplicate.

Q. Q4. How can structure-activity relationship (SAR) studies be conducted to enhance potency?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups on the 4-chlorophenyl or chromene rings .
  • Bioisosteric Replacement : Replace the isoxazole with thiazole or pyrazole rings to assess scaffold flexibility .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Q. Q5. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Assay Validation : Confirm cell line authenticity (STR profiling) and pathogen viability (CFU counts) .
  • Solubility Checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects .

Q. Q6. What computational strategies are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 inhibition, hepatotoxicity, and Ames mutagenicity .
  • Metabolite Identification : Perform in silico metabolism simulations (e.g., BioTransformer) to predict phase I/II metabolites .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability to targets like COX-2 or EGFR .

Q. Q7. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

Methodological Answer:

  • Single-Crystal Growth : Use vapor diffusion (e.g., ethyl acetate/hexane) to obtain high-quality crystals .
  • Data Collection : Perform at synchrotron sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.